molecular formula C16H19Cl2NO2 B4138257 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

Cat. No. B4138257
M. Wt: 328.2 g/mol
InChI Key: HIPRDYBKEPPNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride, also known as CBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CBE is a selective inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme that plays a crucial role in the biosynthesis of phosphatidic acid (PA) and the subsequent production of membrane phospholipids. In

Mechanism of Action

2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is a selective inhibitor of LPAAT, which is involved in the biosynthesis of PA. PA is a precursor to various membrane phospholipids, which play important roles in cellular function. By inhibiting LPAAT, 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride disrupts the production of PA and subsequently affects the synthesis of membrane phospholipids. This disruption can lead to changes in cellular signaling, membrane structure, and other cellular processes.
Biochemical and Physiological Effects:
2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit LPAAT activity in various cell types, leading to changes in lipid metabolism and membrane phospholipid composition. 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has also been shown to affect cellular signaling pathways, including those involved in cell survival and proliferation. In addition, 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has several advantages for use in lab experiments. It is a selective inhibitor of LPAAT, which allows for specific targeting of this enzyme in various cell types. 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is also relatively easy to synthesize and purify, making it accessible for use in research. However, there are also limitations to using 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride in lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes outside of LPAAT inhibition are not well understood.

Future Directions

There are several future directions for research related to 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride. One area of interest is the role of LPAAT in cancer cell survival and proliferation. 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that targeting LPAAT may be a promising approach for cancer therapy. Another area of interest is the effects of altered phospholipid metabolism on cellular function. 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride can be used to investigate the role of membrane phospholipids in various cellular processes, including cell signaling and membrane biogenesis. Finally, the development of more specific and potent inhibitors of LPAAT may be an area of future research, as these compounds could have potential therapeutic applications.

Scientific Research Applications

2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been shown to be a useful tool for studying the role of LPAAT in various biological processes. It has been used in research related to lipid metabolism, cell signaling, and membrane biogenesis. 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has also been used to investigate the role of LPAAT in cancer cell proliferation and survival. Additionally, 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been used to study the effects of altered phospholipid metabolism on cellular function.

properties

IUPAC Name

2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.ClH/c17-15-7-3-1-6-14(15)12-20-16-8-4-2-5-13(16)11-18-9-10-19;/h1-8,18-19H,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRDYBKEPPNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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